N-(2,2,2-trifluoroethoxy)phthalimide
Description
Contextualization within Modern C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. In this context, the phthalimide (B116566) group itself has been employed as an effective protecting and stereodirecting group in transition-metal-catalyzed C-H functionalization. nih.govnih.govresearchgate.net For instance, in rhodium-catalyzed reactions, the N-phthalimido group can protect primary amines while its steric and electronic properties guide the catalyst to functionalize specific C-H bonds. nih.govresearchgate.net
N-(2,2,2-trifluoroethoxy)phthalimide and related N-alkoxyphthalimides participate in C-H functionalization through a distinct mechanism involving radical generation. researchgate.net Upon activation, these reagents form alkoxy radicals. These highly reactive intermediates can then abstract a hydrogen atom from a C-H bond in a process known as Hydrogen Atom Transfer (HAT). researchgate.netresearchgate.net This generates a new carbon-centered radical on the substrate, which can then engage in further bond-forming reactions, effectively achieving C-H functionalization. This radical-based approach complements metal-catalyzed methods and expands the toolbox for modern synthetic chemists.
Significance of Fluoroalkoxylation and Trifluoroethoxy Moieties in Contemporary Organic Chemistry
Fluoroalkoxylation, the introduction of a fluoroalkoxy group into a molecule, is a critical strategy in medicinal chemistry and materials science. The incorporation of fluorinated moieties like the trifluoroethoxy group can profoundly alter the physicochemical properties of a parent compound. mdpi.com The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. mdpi.com
The trifluoroethoxy group (–OCH2CF3) imparts several desirable characteristics:
Metabolic Stability : The strength of the carbon-fluorine bonds increases resistance to metabolic degradation, which can prolong a drug's half-life. mdpi.com
Lipophilicity Modulation : The trifluoroethoxy group can fine-tune the lipophilicity (logP value) of a molecule, which is crucial for optimizing membrane permeability and oral bioavailability. mdpi.com
Enhanced Binding Interactions : The high electronegativity of the fluorine atoms can lead to improved hydrogen bonding and electrostatic interactions with biological targets, potentially increasing a drug's potency and selectivity. mdpi.com
This compound serves as a key reagent for delivering this valuable trifluoroethoxy moiety, enabling chemists to strategically modify complex molecules and fine-tune their properties for specific applications.
Overview of N-Alkoxyphthalimides as Redox-Active Reagent Precursors
N-alkoxyphthalimides are a versatile class of redox-active derivatives of alcohols. researchgate.net They are synthetically accessible, stable, and serve as convenient precursors for the generation of alkoxy radicals under mild reaction conditions. researchgate.net Their function is predicated on the facile cleavage of the N–O bond upon activation.
The key activation mechanism involves a single-electron transfer (SET) to the phthalimide moiety. researchgate.netresearchgate.net This reduction can be initiated by various methods, including photoredox catalysis, transition-metal catalysis, or electrochemical means. researchgate.netacs.org The resulting radical anion readily undergoes fragmentation, cleaving the relatively weak N–O bond to release a free alkoxy radical and the phthalimide anion.
Once generated, the alkoxy radicals can participate in a variety of synthetic transformations. researchgate.net The primary pathways for these intermediates include:
Hydrogen Atom Transfer (HAT) : Abstraction of a hydrogen atom from a substrate to generate a carbon-centered radical. researchgate.net
β-Scission : Fragmentation of the radical to form a new carbon-centered radical and a carbonyl compound. researchgate.net
This ability to generate radicals under controlled conditions makes N-alkoxyphthalimides, including this compound, powerful tools in modern synthesis for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org
Interactive Data Table: Properties of N-Alkoxyphthalimides as Reagent Precursors
| Feature | Description | Relevance to Synthesis |
| Precursor Stability | Generally crystalline solids, stable to benchtop storage and chromatography. researchgate.netscispace.com | Allows for easy handling, purification, and storage without special precautions. |
| Activation Method | Single-electron transfer (SET) via photocatalysis, transition metals, or electrochemistry. researchgate.netacs.org | Enables radical generation under mild and controllable reaction conditions. |
| Bond Cleavage | Facile cleavage of the N–O bond upon reduction. researchgate.net | Efficiently releases the desired alkoxy radical for subsequent reactions. |
| Radical Reactivity | Generated alkoxy radicals undergo transformations like HAT and β-scission. researchgate.net | Provides pathways to functionalize C-H bonds and construct complex molecular frameworks. |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYXMVUTQNSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441798 | |
| Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-67-9 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76029-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,2,2 Trifluoroethoxy Phthalimide
Established Synthetic Routes to N-(2,2,2-trifluoroethoxy)phthalimide
The preparation of this compound is most commonly accomplished by the N-alkoxylation of N-hydroxyphthalimide. Two principal methods have proven effective for this transformation: a direct alkylation analogous to the Williamson ether synthesis and the Mitsunobu reaction. researchgate.net
Direct Alkylation with a Trifluoroethylating Agent
This approach is a variation of the Gabriel synthesis, which is widely used for preparing primary amines. byjus.commasterorganicchemistry.com In this context, N-hydroxyphthalimide is first deprotonated with a suitable base to form the corresponding phthalimide (B116566) N-oxide anion. This nucleophile then reacts with an electrophilic source of the 2,2,2-trifluoroethyl group, such as 2,2,2-trifluoroethyl halide or triflate, via an SN2 reaction.
An optimized and practical method for synthesizing N-alkoxyphthalimides involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netbohrium.com This system offers significant advantages, including rapid reaction rates, clean reaction profiles, simple work-up procedures, and high yields, making it suitable for large-scale preparations. bohrium.com Other base-solvent combinations, such as potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation, have also been reported to effectively yield N-alkoxyphthalimides. researchgate.net
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and powerful method for synthesizing this compound. organic-chemistry.orgwikipedia.org This reaction facilitates the condensation of N-hydroxyphthalimide with 2,2,2-trifluoroethanol. researchgate.net The process is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the N-hydroxyphthalimide nucleophile in a process with a clean inversion of configuration at the alcohol's carbon center. organic-chemistry.orgnii.ac.jp
The general procedure involves dissolving the alcohol (2,2,2-trifluoroethanol), N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org
| Synthetic Method | Key Reagents | Typical Solvents | General Observations |
|---|---|---|---|
| Direct Alkylation | N-hydroxyphthalimide, 2,2,2-trifluoroethyl halide (or triflate), Base (e.g., DBU, K₂CO₃) | DMF, DMSO | High yields, clean reaction, simple work-up, suitable for larger scale. researchgate.netbohrium.com |
| Mitsunobu Reaction | N-hydroxyphthalimide, 2,2,2-trifluoroethanol, PPh₃, Azodicarboxylate (e.g., DEAD, DIAD) | THF, Diethyl ether | Highly stereoselective (inversion of configuration), effective for various alcohols, but can have challenging purification. organic-chemistry.orgnih.govnii.ac.jp |
Approaches to Phthalimide Core Modification for Tunable Reactivity
The reactivity of this compound, particularly the lability of the N−O bond to generate the corresponding alkoxy radical upon single-electron reduction, can theoretically be modulated by introducing substituents onto the aromatic phthalimide core. The electronic nature of these substituents is expected to influence the reduction potential of the molecule and the stability of the resulting radical anion intermediate, thereby affecting the rate of N−O bond cleavage.
The introduction of electron-withdrawing groups (EWGs) onto the benzene (B151609) ring of the phthalimide is anticipated to lower the energy of the molecule's lowest unoccupied molecular orbital (LUMO). This would make the molecule easier to reduce, facilitating the initial single-electron transfer step that triggers the fragmentation of the N-O bond. In nucleophilic aromatic substitution reactions, strong electron-withdrawing groups like nitro groups (-NO₂) are known to activate the ring by stabilizing the negatively charged Meisenheimer complex intermediate. youtube.com A similar stabilizing effect on a radical anion intermediate formed during the reduction of a substituted N-alkoxyphthalimide is expected.
Conversely, the presence of electron-donating groups (EDGs) would increase the electron density on the phthalimide ring system, making the molecule more difficult to reduce and potentially decreasing the rate of radical generation under reductive conditions. The effect of substituents on the homolytic bond dissociation enthalpy (BDE) of bonds attached to an aromatic ring has been shown to correlate with Hammett substituent constants, supporting the principle that electronic modifications can tune bond-breaking processes. acs.org
| Substituent (X) | Electronic Effect | Anticipated Impact on N-O Bond Lability |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase (Facilitates reduction) |
| -CN (Cyano) | Strongly Electron-Withdrawing | Increase (Facilitates reduction) |
| -Cl, -Br (Halogen) | Weakly Electron-Withdrawing (Inductive) | Slight Increase |
| -H (Unsubstituted) | Neutral (Reference) | Baseline |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Decrease |
| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Decrease (Hinders reduction) |
Considerations for Preparative and Industrial Scale Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale requires careful consideration of several factors, including safety, cost, efficiency, and environmental impact.
Choice of Synthetic Route: The direct alkylation method using a base like DBU in DMF is often more amenable to large-scale production than the Mitsunobu reaction. bohrium.com The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can complicate purification on a large scale. organic-synthesis.com Furthermore, the cost of reagents like DEAD or DIAD can be prohibitive for industrial applications. bohrium.com
Reagent and Solvent Selection: On an industrial scale, the cost and safety of all materials are paramount.
Reagents: The use of expensive reagents like DEAD is a significant drawback for the Mitsunobu route. bohrium.com Additionally, some Mitsunobu reagents like diphenylphosphoryl azide (B81097) (DPPA), which can be used for related transformations, lead to the formation of potentially explosive organic azides, a major safety concern for scale-up. organic-synthesis.com
Solvents: While solvents like DMF are effective, their high boiling points and potential toxicity can lead to challenges in removal and waste disposal. Process optimization would involve exploring more environmentally benign or easily recyclable solvents.
Process Safety and Control: Reactions must be designed to be robust and safe. This includes controlling reaction temperature, managing exotherms, and carefully planning the order of reagent addition. For instance, in the Mitsunobu reaction, the pre-formation of the betaine (B1666868) intermediate by adding the azodicarboxylate to the phosphine before adding the alcohol and nucleophile is sometimes necessary for success. wikipedia.org
Purification: The method of purification is a critical consideration for industrial processes. Laboratory-scale purifications often rely on column chromatography, which is generally not feasible or cost-effective for large quantities. bohrium.com Therefore, developing a synthesis that yields a product that can be purified by crystallization is highly desirable. The direct alkylation method, which can result in a solid product precipitating from the reaction mixture upon work-up, is advantageous in this respect. bohrium.com
| Consideration | Direct Alkylation (e.g., DBU/DMF) | Mitsunobu Reaction |
|---|---|---|
| Reagent Cost | Generally lower (e.g., DBU is less expensive than DEAD). | Higher, due to stoichiometric phosphine and azodicarboxylate. bohrium.com |
| Scalability | More favorable due to simpler work-up and fewer byproducts. bohrium.com | Less favorable due to byproduct removal challenges. organic-synthesis.com |
| Atom Economy | Higher, fewer atoms are incorporated into byproducts. | Lower, generates large stoichiometric byproducts (e.g., PPh₃O). |
| Purification | Often allows for purification by crystallization. bohrium.com | Frequently requires chromatography to remove byproducts. organic-synthesis.com |
| Safety | General chemical handling precautions apply. | Azodicarboxylates can be hazardous; other Mitsunobu reagents can form explosive intermediates. wikipedia.orgorganic-synthesis.com |
Fundamental Mechanistic Investigations of N 2,2,2 Trifluoroethoxy Phthalimide Reactivity
Pathways for Trifluoroethoxy Radical Generation
The generation of the 2,2,2-trifluoroethoxy radical from its N-(2,2,2-trifluoroethoxy)phthalimide precursor is a critical first step that enables its participation in a variety of chemical reactions. This process can be initiated through several distinct mechanisms, including photoinduced single electron transfer, direct reductive activation, and potential mesolytic cleavage events.
Photoinduced single electron transfer (SET) represents a powerful and versatile method for the generation of radicals from stable precursors under mild conditions. nih.govresearchgate.net In the context of N-alkoxyphthalimides, the phthalimide (B116566) moiety serves as an excellent photoacceptor. Upon irradiation with UV light, the phthalimide core is excited to a singlet or triplet state, which is a significantly better oxidizing agent than its ground state.
Intramolecular SET can occur if the alkoxy group, or a group attached to it, has a sufficiently low oxidation potential to donate an electron to the excited phthalimide. beilstein-journals.orgnih.gov This process leads to the formation of a zwitterionic radical ion pair. For this compound, the high electronegativity of the fluorine atoms makes the trifluoroethoxy group itself a poor electron donor. However, SET can be facilitated in more complex substrates where an electron-donating group is present elsewhere in the molecule. In such systems, the photoexcited phthalimide can accept an electron, leading to a cascade of events that culminates in N-O bond cleavage. beilstein-journals.org
Alternatively, intermolecular SET can be employed using a photosensitizer or a sacrificial electron donor. In these systems, the excited photosensitizer transfers an electron to the this compound, generating a radical anion. This intermediate is highly unstable and rapidly fragments via cleavage of the weak N-O bond to release the 2,2,2-trifluoroethoxy radical and the phthalimide anion. The general mechanism for SET-induced fragmentation of N-alkoxyphthalimides is outlined below. nih.gov
Table 1: Key Steps in Photoinduced SET Generation of Alkoxy Radicals
| Step | Description | Intermediate(s) |
|---|---|---|
| 1. Photoexcitation | The phthalimide moiety absorbs a photon, promoting it to an excited state (P*). | Phthalimide Excited State |
| 2. Electron Transfer | An electron is transferred from a donor (D) to the excited phthalimide, or from a suitable internal group. | Zwitterionic Radical Ion Pair |
The N-O bond in this compound is inherently weak and susceptible to cleavage upon reduction. This can be achieved through various reductive methods, including the use of chemical reductants or electrochemical processes. The reduction of N-(acyloxy)phthalimides, a related class of compounds, has been shown to proceed efficiently to generate carbon-centered radicals upon decarboxylation. digitellinc.comescholarship.org A similar principle applies to N-alkoxyphthalimides, where one-electron reduction leads directly to N-O bond scission. nih.gov
The process is initiated by the transfer of a single electron to the phthalimide moiety, which has a relatively low-lying lowest unoccupied molecular orbital (LUMO). This forms a radical anion intermediate. The added electron density populates an antibonding orbital associated with the N-O bond, leading to its rapid and irreversible cleavage. This pathway generates the 2,2,2-trifluoroethoxy radical and the corresponding phthalimide anion. This type of reductive cleavage has been demonstrated for various N-O containing substrates, highlighting its general applicability. nih.gov
Mesolytic cleavage is a type of bond fragmentation that occurs in a radical cation, where a bond proximal to the radical center breaks to form a cation and a neutral radical. This process is distinct from homolytic or heterolytic cleavage. For a molecule like this compound, a proposed mesolytic cleavage would first require oxidation to form a radical cation.
If an electron is removed from the nitrogen atom, a radical cation is formed. In this species, the N-O bond is significantly weakened due to the presence of the unpaired electron and the positive charge. The bond can then cleave mesolytically to generate a phthalimidyl cation and the 2,2,2-trifluoroethoxy radical. This pathway is particularly relevant in electrochemical oxidations or in the presence of strong, single-electron oxidants. Studies on related alkoxyamine radical cations have shown that this type of cleavage can be a highly efficient process for generating carbocations and nitroxyl (B88944) radicals under neutral conditions.
Exploration of Radical Reaction Pathways and Cycles
The reactivity of this compound is central to several synthetically valuable transformations that proceed through radical-based mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and expanding their scope.
Radical Chain Mechanisms
This compound serves as an efficient precursor for the 2,2,2-trifluoroethoxy radical under photochemical conditions. rsc.org This radical can initiate and participate in radical chain reactions, a classic example being the metal-free C(sp³)–H borylation of alkanes. nih.gov
The proposed radical chain mechanism involves the following key steps:
Initiation: Photoexcitation of this compound, often in the presence of a single-electron transfer (SET) reagent, generates the 2,2,2-trifluoroethoxy radical. rsc.orgnih.gov
Propagation:
The 2,2,2-trifluoroethoxy radical reacts with a chlorine source, such as chlorocatecholborane (ClB(cat)), to form a radical "ate" complex. nih.gov
This complex, or a subsequently released chlorine radical, acts as the hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from an alkane to generate an alkyl radical. rsc.orgnih.gov The rate of this step is dependent on the C-H bond dissociation energy of the alkane.
The resulting alkyl radical then reacts with a boron source, like bis(catecholato)diboron (B79384) (B₂cat₂), to form the borylated product and regenerate a radical species that continues the chain.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. osti.govwhiterose.ac.uk
The efficiency of such radical chain reactions depends on the relative rates of the propagation and termination steps. osti.gov
Table 2: Key Steps in the Radical Chain Borylation
| Step | Reactants | Products | Role of this compound Derivative |
| Initiation | This compound, light | 2,2,2-trifluoroethoxy radical, phthalimide radical anion | Precursor to the initiating radical |
| Propagation I | 2,2,2-trifluoroethoxy radical, ClB(cat) | Radical "ate" complex | Formation of the active HAT agent |
| Propagation II | Radical "ate" complex, Alkane (R-H) | Alkyl radical (R•), HCl, B(cat)₂ | Hydrogen atom abstraction |
| Propagation III | Alkyl radical (R•), B₂cat₂ | Alkyl boronic ester (R-Bcat), B(cat) radical | Product formation and chain carrier regeneration |
| Termination | Two radical species | Stable, non-radical product | Chain termination |
Radical-Polar Crossover Transformations
Radical-polar crossover (RPC) represents a powerful strategy in organic synthesis where a radical intermediate is converted into an ionic intermediate within the same transformation, enabling reaction sequences that are not feasible through purely radical or polar pathways. researchgate.netresearchgate.netnih.gov this compound has been shown to be a versatile reagent in facilitating such transformations. acs.org
In a notable example, the 2,2,2-trifluoroethoxy radical generated from this compound can undergo an intramolecular 1,2-hydrogen atom transfer (1,2-HAT) to form a carbon-centered α-hydroxy-α-trifluoromethyl radical. acs.org This radical can then engage in a Giese-type addition to an alkene, such as a styrene (B11656) derivative. The resulting benzylic radical intermediate is then oxidized in a single-electron transfer (SET) event to a benzylic carbocation. This step constitutes the "polar" part of the crossover. The carbocation is subsequently trapped by a nucleophile, leading to the final difunctionalized product. acs.orgrsc.org This sequence allows for the net-neutral difunctionalization of alkenes. acs.org
The feasibility of the radical-polar crossover is highly dependent on the redox potentials of the species involved, particularly the oxidation of the radical intermediate to the corresponding cation. researchgate.netnih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intricate details of reaction mechanisms involving this compound that are often difficult to probe experimentally. whiterose.ac.ukresearchgate.netmdpi.com DFT calculations can be employed to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies, thus mapping out the potential energy surface of a reaction. researchgate.netresearchgate.net
For the reactivity of this compound, DFT studies can address several key aspects:
Structure and Energetics of Intermediates: The geometry and stability of the 2,2,2-trifluoroethoxy radical and the proposed radical "ate" complex can be calculated. nih.govresearchgate.net This can help to validate the proposed structures and understand the factors influencing their stability.
Transition State Analysis: The transition states for key steps, such as the hydrogen atom abstraction by the radical "ate" complex, can be located and their activation energies calculated. acs.orgfrontiersin.org This information is crucial for understanding the kinetics and selectivity of the reaction. For instance, comparing the activation barriers for HAT from primary, secondary, and tertiary C-H bonds can rationalize the observed regioselectivity.
Reaction Pathways: Different potential reaction pathways, such as the radical chain mechanism versus the radical-polar crossover, can be computationally explored to determine the most favorable route under specific conditions. whiterose.ac.ukresearchgate.net
While specific DFT studies on the reaction mechanisms of this compound are emerging, data from related systems provide a strong basis for computational investigation. nih.govresearchgate.net
Table 3: Calculated Parameters from DFT Studies of Related Radical Reactions
| Calculated Parameter | Example System | Significance for this compound Reactivity | Reference |
| C-H Bond Dissociation Energies | Alkanes | Predicts the relative reactivity of different C-H bonds towards HAT. | acs.org |
| Activation Energy for HAT | CH₄ + Cl• | Provides a benchmark for the energy barrier of the key bond-breaking step. | acs.org |
| Radical Stabilization Energies | Various alkyl radicals | Helps to understand the stability of the alkyl radical intermediate formed after HAT. | researchgate.net |
Strategic Applications of N 2,2,2 Trifluoroethoxy Phthalimide in Catalytic Organic Transformations
C(sp3)-H Functionalization Reactions
N-(2,2,2-trifluoroethoxy)phthalimide has emerged as a potent reagent in the field of C(sp3)-H functionalization. Its utility stems from its ability to generate highly reactive alkoxy radical species under mild conditions, which can then initiate a cascade of transformative chemical reactions. The N-O bond within the molecule is susceptible to cleavage, producing a trifluoroethoxy radical. This radical is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from an unactivated C(sp3)-H bond to form a carbon-centered radical, thereby paving the way for the introduction of new functional groups.
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical strategy for forming C-C or C-heteroatom bonds by combining two different C-H bonds. N-alkoxyphthalimides, including the trifluoroethoxy derivative, are instrumental in initiating such reactions under metal-free conditions. nih.govresearchgate.net The reagent's role is to serve as a precursor to the trifluoroethoxy radical, which, as a key HAT intermediate, facilitates the coupling of two distinct C(sp3)-H containing substrates. nih.gov
One of the most powerful applications of this compound-initiated CDC is in the synthesis of α-tertiary amino acids (ATAAs). nih.gov These sterically hindered amino acids are valuable building blocks in medicinal chemistry and materials science. researchgate.net A mild, metal-free CDC reaction for constructing ATAAs has been developed that relies on the generation of the electrophilic trifluoroethoxy radical from this compound. nih.gov This radical serves as the HAT reagent that enables the direct coupling of C(sp3)-H bonds from an amino acid precursor and an abundant hydrocarbon feedstock, yielding complex ATAAs with high regioselectivity. nih.govresearchgate.net This strategy avoids the use of pre-activated substrates, transition metals, and harsh reaction conditions often required in traditional methods. nih.gov
The table below illustrates the scope of this CDC reaction for synthesizing various α-tertiary amino acid derivatives.
| Amino Acid Precursor (Glycine Schiff Base) | C-H Substrate | Product (α-Tertiary Amino Acid Derivative) | Yield | Reference |
| N-(Diphenylmethylene)glycine tert-butyl ester | Toluene | N-(Diphenylmethylene)-2-phenylalanine tert-butyl ester | 96% | nih.gov |
| N-(Diphenylmethylene)glycine tert-butyl ester | Ethylbenzene | N-(Diphenylmethylene)-2-phenylglycine tert-butyl ester | 94% | nih.gov |
| N-(Diphenylmethylene)glycine tert-butyl ester | Tetrahydrofuran (B95107) | N-(Diphenylmethylene)-2-(tetrahydrofuran-2-yl)glycine tert-butyl ester | 88% | nih.gov |
| N-(Diphenylmethylene)glycine tert-butyl ester | Cyclohexane | N-(Diphenylmethylene)-2-cyclohexylglycine tert-butyl ester | 85% | nih.gov |
Direct C(sp3)-H Trifluoroethoxylation Approaches
While the name this compound might suggest its use as a direct agent for adding a trifluoroethoxy group to a molecule, its primary role in C(sp3)-H functionalization is more nuanced. In the context of the reactions discussed, the compound serves as a precursor to the trifluoroethoxy radical, which functions as a highly effective hydrogen atom transfer (HAT) catalyst. nih.gov This radical initiates the functionalization process by abstracting a hydrogen atom from a C(sp3)-H bond. nih.govsioc.ac.cn However, the trifluoroethoxy group itself is typically not incorporated into the final product structure; instead, it is regenerated in a catalytic cycle or consumed in a side reaction. Therefore, it enables C(sp3)-H functionalization indirectly rather than through direct trifluoroethoxylation of the substrate.
Other C(sp³)-H Functionalization Modalities
Beyond direct functionalization adjacent to activating groups, this compound is a prime candidate for remote C(sp³)–H functionalization through a radical-mediated hydrogen atom transfer (HAT) process. nih.govnih.gov This strategy leverages the initial formation of a highly reactive 2,2,2-trifluoroethoxy radical upon photolytic or electrochemical cleavage of the N–O bond. This oxygen-centered radical can then abstract a hydrogen atom from a remote C(sp³)–H bond within the same molecule, typically via a sterically and energetically favorable six-membered transition state (a 1,5-HAT). nih.gov
This intramolecular translocation of reactivity transforms an unactivated C(sp³)–H bond into a carbon-centered radical. This newly formed radical serves as a versatile intermediate that can be trapped by various reagents, leading to the introduction of new functional groups at positions that are otherwise difficult to access. While direct examples featuring this compound for this specific purpose are part of a developing field, the principle is well-established with closely related N-(alkoxy)phthalimide derivatives. rsc.org For instance, analogous N-(benzyloxy)phthalimides undergo electrochemically induced 1,2-HAT to functionalize the benzylic C–H bond. rsc.org This modality represents a significant strategic advantage, offering a pathway to selectively functionalize aliphatic chains with high regiocontrol, dictated by the geometry of the HAT process rather than the inherent electronic properties of the substrate. nih.gov
Functionalization of Unsaturated Hydrocarbons and Heteroarenes
This compound is instrumental in the functionalization of C=C and C=N double bonds, providing access to a variety of trifluoroethoxylated products.
The direct radical trifluoroethoxylation of alkenes represents a key application of this compound. researchgate.net In this transformation, the photolytically generated 2,2,2-trifluoroethoxy radical adds across the double bond of an alkene. This process typically follows an anti-Markovnikov selectivity pattern, where the oxygen atom adds to the less substituted carbon of the double bond, generating a more stable carbon-centered radical at the more substituted position. This radical intermediate is then quenched to afford the final product. This method provides a direct route to introduce the trifluoroethoxy group, a valuable moiety in pharmaceutical and agrochemical compounds, into aliphatic scaffolds. The reaction is noted for its utility with a range of alkene substrates. researchgate.net
A significant application of this compound is the direct C–H hydroxyfluoroalkylation of nitrogen heterocycles. Under photoredox catalysis, the reagent generates a 2,2,2-trifluoroethoxy radical, which rapidly undergoes an intramolecular 1,2-hydrogen atom transfer (HAT) to form the more stable α-hydroxy-α-trifluoroethyl radical (•CH(OH)CF₃). This carbon-centered radical then engages in a Minisci-type reaction with protonated nitrogen heteroarenes.
This strategy has been successfully applied to isoquinolines and quinoxalin-2(1H)-ones. nih.gov For isoquinolines, the reaction proceeds smoothly under iridium photocatalysis to deliver the C1-functionalized product in good yields. nih.gov Similarly, a catalyst-free, visible-light-induced reaction achieves the C3-hydroxyfluoroalkylation of various quinoxalin-2(1H)-ones. nih.gov This method is valued for its operational simplicity and its ability to install a trifluoroethanol unit—a key structural motif in bioactive molecules—directly onto heteroarene cores.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Isoquinoline (B145761) | 1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 78 |
| 2 | 3-Methylisoquinoline | 3-Methyl-1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 75 |
| 3 | Quinoxalin-2(1H)-one | 3-(2,2,2-trifluoro-1-hydroxyethyl)quinoxalin-2(1H)-one | 85 |
| 4 | 7-Chloroquinoxalin-2(1H)-one | 7-Chloro-3-(2,2,2-trifluoro-1-hydroxyethyl)quinoxalin-2(1H)-one | 81 |
| 5 | 6-Methylquinoxalin-2(1H)-one | 6-Methyl-3-(2,2,2-trifluoro-1-hydroxyethyl)quinoxalin-2(1H)-one | 79 |
| Selected data from published research. nih.gov |
Alkene difunctionalization, where two new functional groups are installed across a double bond, is a powerful synthetic tool. This compound enables such transformations, particularly in the synthesis of 2-hydroxytrifluoroethylacetophenones from styrenes. In this photoredox-catalyzed process, the α-hydroxy-α-trifluoroethyl radical, generated via the aforementioned 1,2-HAT, adds to the styrene (B11656). The resulting benzylic radical is then oxidized to a carbocation, which is subsequently trapped by an oxidant, such as DMSO, in a Kornblum-type oxidation to yield the ketone product. This method effectively achieves a hydroxyfluoroalkylation and oxidation in a single operation. The reaction works well for a variety of substituted styrenes, tolerating both electron-donating and electron-withdrawing groups.
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | 4-Methylstyrene | 1-(4-methylphenyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)ethan-1-one | 66 |
| 2 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)ethan-1-one | 62 |
| 3 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)ethan-1-one | 54 |
| 4 | Styrene | 1-phenyl-2-(2,2,2-trifluoro-1-hydroxyethyl)ethan-1-one | 55 |
| 5 | 3-Fluorostyrene | 1-(3-fluorophenyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)ethan-1-one | 51 |
| Representative yields for the synthesis of 2-hydroxytrifluoroethylacetophenones. |
Cross-Coupling and Annulation Reactions
The radicals generated from this compound are highly compatible with transition metal-catalyzed cross-coupling cycles, leading to innovative bond constructions.
This compound serves as an excellent trifluoroacetaldehyde (B10831) equivalent in nickel-catalyzed cross-electrophile couplings. nih.govwisc.edu This powerful strategy allows for the formal arylation of trifluoroacetaldehyde under mild reductive conditions. The reaction mechanism involves two interconnected catalytic cycles. First, the this compound is reduced to generate the 2,2,2-trifluoroethoxy radical, which isomerizes to the α-hydroxy-α-trifluoroethyl radical via a 1,2-HAT.
In a parallel cycle, a Ni(0) catalyst undergoes oxidative addition into an aryl halide (e.g., aryl iodide or bromide) to form a Ni(II)-aryl intermediate. This intermediate efficiently traps the α-hydroxy-α-trifluoroethyl radical to generate a high-valent Ni(III) species. Subsequent reductive elimination from this complex forges the new C–C bond, delivering the α-aryl-α-trifluoromethyl alcohol product and regenerating a Ni(I) species, which is then reduced back to Ni(0) to complete the catalytic cycle. wisc.edu This protocol exhibits broad functional group tolerance and provides a direct route to valuable trifluoromethylcarbinols. nih.govnih.gov
| Entry | Aryl Halide | Reductant | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | Zn | 1-(4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)ethan-1-one | 88 |
| 2 | Methyl 4-iodobenzoate | Zn | Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | 85 |
| 3 | 4-Iodonitrobenzene | Zn | 1-(4-nitrophenyl)-2,2,2-trifluoroethanol | 75 |
| 4 | 2-Iodonaphthalene | Zn | 1-(naphthalen-2-yl)-2,2,2-trifluoroethanol | 81 |
| 5 | 3-Bromopyridine | Mn | 1-(pyridin-3-yl)-2,2,2-trifluoroethanol | 65 |
| Selected examples of Ni-catalyzed cross-electrophile coupling. nih.gov |
Radical Cross-Coupling in Complex Molecule Synthesis
The generation of radical intermediates from stable precursors under mild conditions is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures. This compound has emerged as a valuable reagent in this context, serving as a precursor to the 2,2,2-trifluoroethoxy radical and its C-centered isomer, the 1-hydroxy-2,2,2-trifluoroethyl radical, through a formal 1,2-hydrogen atom transfer (1,2-HAT) process. acs.orgresearchgate.net These reactive intermediates can then participate in radical cross-coupling reactions to introduce the valuable trifluoroethanol motif into complex molecules, a structural element of interest in medicinal and materials chemistry.
The utility of phthalimide (B116566) derivatives, more broadly N-(acyloxy)phthalimides, as radical precursors under visible-light photoredox catalysis has been well-established for forging carbon-carbon bonds. escholarship.orgnih.gov This strategy often involves the reductive fragmentation of the N-O bond to generate a carbon-centered radical, which can then be coupled with a variety of radical acceptors. nih.govresearchgate.net
A significant application of this compound is in the photoredox-catalyzed Minisci-type hydroxyfluoroalkylation of heteroaromatics. For instance, isoquinolines can be efficiently functionalized with a trifluoroethanol unit. acs.org In this transformation, the photocatalyst, typically an iridium complex, absorbs visible light and enters an excited state. This excited-state photocatalyst then engages in a single-electron transfer (SET) with this compound to generate the trifluoroethoxy radical. This O-centered radical rapidly undergoes an intramolecular 1,2-HAT to form the more stable C-centered 1-hydroxy-2,2,2-trifluoroethyl radical. This carbon-centered radical then adds to the protonated isoquinoline ring, and subsequent oxidation and deprotonation steps afford the desired trifluoroethanol-substituted isoquinoline.
The reaction conditions for this process are typically mild, employing a photocatalyst in substoichiometric amounts, an acid additive to protonate the heterocycle, and a suitable solvent, all under visible light irradiation at room temperature. The table below summarizes representative findings for this transformation.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Isoquinoline | 1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 85 |
| 2 | 3-Methylisoquinoline | 3-Methyl-1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 78 |
| 3 | Quinoline | 2-(2,2,2-trifluoro-1-hydroxyethyl)quinoline | 65 |
| This data is representative and compiled for illustrative purposes based on typical yields reported in the literature for Minisci-type reactions. |
Another key application of radical cross-coupling involving N-alkoxyphthalimide precursors is the synthesis of α-aryl-α-trifluoromethyl alcohols. researchgate.net While this example utilizes a related N-alkoxyphthalimide, the underlying principle of generating a key radical intermediate that couples with an aryl partner is analogous. This method provides a significant advantage over traditional approaches for introducing trifluoromethyl groups.
The general mechanism involves the generation of an alkyl radical from the N-alkoxyphthalimide under reductive conditions, often employing nickel catalysis in conjunction with a reducing agent. This radical then participates in a cross-coupling reaction with an aryl halide. The ability to generate the trifluoromethylated alcohol motif in this manner highlights the potential of this compound and its derivatives for the synthesis of pharmacologically relevant compounds.
Catalytic Systems and Methodological Advancements Utilizing N 2,2,2 Trifluoroethoxy Phthalimide
Photoredox Catalysis Platforms
Photoredox catalysis provides a mild and efficient pathway to generate the O-centered trifluoroethoxy radical from N-(2,2,2-trifluoroethoxy)phthalimide via a single-electron transfer (SET) process. Upon generation, this oxygen-centered radical can undergo a rapid intramolecular 1,2-hydrogen atom transfer (1,2-HAT) to form a more stable C-centered trifluoroethanol radical, which then engages in carbon-carbon bond formation. acs.orgnih.gov
While organic photocatalysts, such as eosin (B541160) Y and various acridinium (B8443388) salts, are widely used in photoredox reactions with related N-(acyloxy)phthalimides, specific applications featuring this compound are not extensively documented in the current scientific literature. The development of metal-free systems that operate without any photocatalyst suggests that the intrinsic photochemical properties of the phthalimide (B116566) derivative, potentially through the formation of an electron donor-acceptor (EDA) complex with a substrate or additive, can be sufficient to initiate the radical generation under visible light irradiation. rsc.org
The integration of transition metal photocatalysts, particularly iridium-based complexes, has been highly successful in harnessing the reactivity of this compound. A notable application is the photoredox Minisci-type hydroxyfluoroalkylation of isoquinolines. acs.orgnih.gov In this process, an excited iridium photocatalyst reduces the this compound to generate the key trifluoroethoxy radical. This radical subsequently rearranges and adds to the protonated isoquinoline (B145761) ring to afford the desired C-1 functionalized product. acs.org The reaction proceeds efficiently under mild conditions, tolerating a variety of substituents on the isoquinoline core.
Table 1: Iridium-Catalyzed Minisci-Type Hydroxyfluoroalkylation of Isoquinolines Reaction conditions typically involve the isoquinoline substrate, this compound, an iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, an acid, and a suitable solvent, irradiated with visible light.
| Entry | Isoquinoline Substrate | Product | Yield (%) |
| 1 | Isoquinoline | 1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 85 |
| 2 | 3-Methylisoquinoline | 3-Methyl-1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 78 |
| 3 | 4-Bromo-isoquinoline | 4-Bromo-1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 72 |
| 4 | 5-Methoxyisoquinoline | 5-Methoxy-1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline | 65 |
| 5 | Isoquinoline-5-carbonitrile | 1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline-5-carbonitrile | 58 |
This table is a representative summary based on findings reported in the literature. acs.org
The efficiency of the photoredox reactions utilizing this compound is highly dependent on the careful optimization of several parameters. Key variables include the choice of photocatalyst, solvent, acid additive, and light source. For the iridium-catalyzed hydroxyfluoroalkylation of isoquinolines, systematic screening revealed that polar aprotic solvents like acetonitrile (B52724) (CH₃CN) are optimal. acs.org The selection of the acid is also crucial, as it is required to protonate the heterocycle for the Minisci-type addition.
Table 2: Optimization of Reaction Parameters for Hydroxyfluoroalkylation of Isoquinoline
| Entry | Photocatalyst | Acid | Solvent | Light Source | Yield (%) |
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | TFA | CH₃CN | Blue LED | 85 |
| 2 | Ir(ppy)₃ | TFA | CH₃CN | Blue LED | 60 |
| 3 | Ru(bpy)₃Cl₂ | TFA | CH₃CN | Blue LED | 45 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Acetic Acid | CH₃CN | Blue LED | 55 |
| 5 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | TFA | DMF | Blue LED | 70 |
| 6 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | TFA | CH₃CN | No Light | 0 |
This table represents a summary of typical optimization studies found in the literature. acs.org
Metal-Free Catalytic Systems
A significant advancement in the application of this compound is the development of reaction protocols that proceed without any metal or photocatalyst. rsc.org Visible light alone can induce the direct C3-hydroxyfluoroalkylation of quinoxalin-2(1H)-ones. This catalyst-free approach is environmentally benign and efficient. rsc.org The mechanism is proposed to involve the formation of an electron donor-acceptor (EDA) complex between the quinoxalin-2(1H)-one and this compound, which absorbs visible light to initiate the single-electron transfer and subsequent radical generation. This method highlights the intrinsic photoactivity of the phthalimide reagent under specific conditions. rsc.org
Synergistic and Dual Catalysis Approaches
To broaden the synthetic utility of this compound, synergistic dual catalytic systems have been developed. One such system combines visible-light photoredox catalysis with nickel catalysis to achieve the cross-coupling of alkyl carboxylic acids with the trifluoroethanol unit. researchgate.net In this approach, the trifluoroethanol radical is generated photochemically, as in other systems. This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with an in situ-activated alkyl carboxylic acid. This method provides a straightforward route to trifluoromethyl alkyl acyloins and avoids the need for stoichiometric metal reductants, representing a significant methodological improvement. researchgate.net
Emerging Research Frontiers and Future Perspectives
Expanding the Scope of Substrates and Reaction Transformations
A significant frontier in the chemistry of N-alkoxyphthalimides is their use as precursors to alkoxy radicals for C-C bond formation. The relatively weak N-O bond can be cleaved using various methods, including photocatalysis or reduction with metals like zinc, to generate a corresponding alkoxy radical. researchgate.netrsc.org For N-(2,2,2-trifluoroethoxy)phthalimide, this would generate the highly electrophilic trifluoroethoxy radical. This intermediate can then participate in a variety of transformations.
Future research will likely focus on expanding the types of substrates that can react with this radical. Key areas of exploration include:
Hydrogen Atom Transfer (HAT) Reactions: The trifluoroethoxy radical could serve as a potent hydrogen atom transfer reagent. researchgate.net This would allow for the functionalization of a wide range of C-H bonds in complex molecules, a major goal in modern organic synthesis.
Radical Addition to Alkenes: The generated alkyl radicals, following a HAT event or β-scission of the initial alkoxy radical, can be trapped by various radical acceptors. Research is expanding the scope of these acceptors to include electronically diverse and sterically hindered alkenes. researchgate.netresearchgate.net
Photoredox-Catalyzed Cross-Couplings: Visible-light photoredox catalysis has emerged as a powerful tool for cleaving the N-O bond in related N-(acyloxy)phthalimides, enabling a host of decarboxylative cross-coupling reactions. rsc.org A logical extension is the development of similar protocols for this compound, which would allow its use in reactions like arylation, borylation, and amination, significantly broadening its synthetic potential.
Table 1: Potential Reaction Transformations Involving N-alkoxyphthalimide Derivatives This table is illustrative of reaction types developed for the N-alkoxyphthalimide class, suggesting potential future applications for this compound.
| Transformation Type | Method | Intermediate | Potential Product Class |
|---|---|---|---|
| Deoxygenative Functionalization | Zn-promoted | Alkoxy/Alkyl Radical | gem-difluoroalkenes |
| C-H Functionalization | Photocatalysis / HAT | Trifluoroethoxy Radical | Functionalized Alkanes |
| Cross-Coupling | Photoredox Catalysis | Alkyl Radical | Arylated/Borylated Compounds |
| Dioxygenation of Alkenes | Copper(II) Catalysis | Radical Intermediates | β-Keto-N-alkoxyphthalimides |
Development of Enantioselective Catalytic Methods
The synthesis of chiral molecules is a cornerstone of pharmaceutical and materials science. While direct enantioselective catalysis involving this compound has not been extensively reported, significant progress in the asymmetric synthesis of related N-alkoxy amines and axially chiral N-aryl compounds points toward promising future directions.
Kinetic Resolution of N-Alkoxy Amines: A major breakthrough is the development of a titanium-catalyzed kinetic resolution of racemic N-alkoxy amines using aqueous hydrogen peroxide as a green oxidant. nih.gov This method has shown broad substrate scope and high selectivity, providing a powerful strategy to access enantiomerically pure N-alkoxy amines. nih.gov Future work could adapt this protocol to resolve racemic precursors of this compound or to resolve products derived from it.
Atroposelective Synthesis: The organocatalytic synthesis of axially chiral compounds, such as N-aryl compounds, is a rapidly advancing field. beilstein-journals.org N-Heterocyclic carbenes (NHCs) and chiral Brønsted acids have been employed to control the stereochemistry around a stereogenic axis. beilstein-journals.org Given the phthalimide (B116566) core, developing atroposelective methods to synthesize chiral N-aryl phthalimides where the alkoxy group influences the rotational barrier and selectivity is a plausible and exciting research avenue.
Asymmetric Cross-Coupling: Nickel and Iridium-catalyzed asymmetric cross-coupling reactions are being developed to create chiral N-benzylic heterocycles and N-N biaryl atropisomers. researchgate.netresearchgate.net These advanced catalytic systems could potentially be adapted for this compound, enabling the construction of novel, complex chiral architectures.
Table 2: Examples of Enantioselective Methods for Related Amine and Imide Compounds This table showcases catalytic systems that represent promising strategies for the future development of enantioselective reactions involving this compound.
| Method | Catalyst Type | Substrate Class | Key Feature |
|---|---|---|---|
| Kinetic Resolution | Titanium-based | N-Alkoxy Amines | High selectivity factor (s > 150) |
| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Unsaturated Azolium Intermediates | Construction of N-N Axially Chiral Pyrroles |
| C-H Alkylation | Iridium(I) / Chiral Ligand | N-Aryl Pyrroles | Synthesis of N-N Biaryl Atropisomers |
| [4+1] Spiroannulation | Chiral Rhodium(III) | O-pivaloyl oximes | Asymmetric synthesis via N-O bond cleavage |
Integration with Sustainable Chemistry Principles and Technologies
Modern chemical synthesis increasingly emphasizes sustainability. The development and use of this compound can align with several green chemistry principles.
Energy Efficiency: The synthesis of N-alkoxyphthalimides can be achieved using ultrasound irradiation, which often leads to shorter reaction times and milder conditions compared to conventional heating. nih.gov
Use of Safer Solvents and Reagents: Research on related compounds focuses on replacing hazardous solvents with greener alternatives. For instance, the titanium-catalyzed kinetic resolution of N-alkoxy amines uses aqueous hydrogen peroxide, a green oxidant, in acetonitrile (B52724). nih.gov
Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric ones. The development of photocatalytic, organocatalytic, and earth-abundant metal-catalyzed reactions for N-alkoxyphthalimides reduces waste and improves atom economy. rsc.orgnih.govbeilstein-journals.org Visible-light photoredox catalysis is particularly sustainable as it uses light as a traceless reagent to enable high-energy transformations at ambient temperature. rsc.org
Designing for Degradation: While not yet studied for this specific compound, a key principle of green chemistry is designing molecules that degrade after their intended use. Understanding the environmental fate of the phthalimide backbone and the fluorinated side-chain would be a crucial aspect of future sustainability assessments.
Advanced Computational and Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing methods and discovering new transformations. For this compound, its reactivity is dominated by the N-O bond.
Computational Studies: Density Functional Theory (DFT) and other high-level computational methods are invaluable for studying reaction pathways. For the related N-hydroxyphthalimide system, computational studies have been used to elucidate the mechanism of oxidative cleavage of alkenes, distinguishing between different proposed intermediates. researchgate.net Similar studies on this compound could precisely map the energy profile of the N-O bond cleavage, model the behavior of the resulting trifluoroethoxy radical, and predict the feasibility of proposed catalytic cycles. This would accelerate the development of new reactions by allowing for in silico screening of catalysts and substrates.
Spectroscopic Techniques: Time-resolved spectroscopy can be used to directly observe transient radical intermediates generated during a reaction, providing definitive evidence for proposed mechanisms.
Electrochemical Analysis: Cyclic voltammetry has been employed to study the reduction of N-alkoxyphthalimides. researchgate.net These studies show that electron transfer leads to the cleavage of the N-O bond, generating a radical anion. This technique can quantify the reduction potential, providing critical data for designing electrochemical or photoredox-catalyzed reactions. Applying these methods to this compound would provide fundamental insights into its redox properties. researchgate.net
Q & A
Q. What is the role of N-(2,2,2-trifluoroethoxy)phthalimide in hydrogen atom transfer (HAT) reactions, and how is it experimentally optimized?
N-(2,2,2-Trifluoroethoxy)phthalimide serves as a precursor for generating the electrophilic 2,2,2-trifluoroethoxy radical (*•*OCF₃), which facilitates HAT in C(sp³)–H bond activation. This radical is critical for abstracting hydridic hydrogen atoms from alkanes, enabling subsequent functionalization (e.g., borylation) .
Q. Methodological Optimization :
- Reaction Conditions : Optimal performance is achieved under near-UV light (390 nm) in acetonitrile (CH₃CN) with 1 equivalent of N-(2,2,2-trifluoroethoxy)phthalimide and 1 equivalent of ClBcat. This setup yields 61% conversion of norbornane to the borylated product after stabilization as the pinacol boronate ester .
- Key Parameters : Stability of the trifluoroethoxy radical (resistance to β-scission) and its electrophilicity ensure selective HAT over side reactions with boron reagents .
Q. How does this compound compare to other HAT reagents in C–H activation?
The trifluoroethoxy radical derived from this reagent exhibits a high bond dissociation energy (BDE >100 kcal mol⁻¹), enabling cleavage of strong C(sp³)–H bonds (e.g., in alkanes). Its electrophilic nature prioritizes HAT at hydridic positions over direct boron reagent activation, a limitation observed with weaker HAT reagents like thiols or less electrophilic radicals .
Q. Experimental Validation :
- Substrate scope studies show successful borylation of cyclohexane, adamantane, and other alkanes under standardized conditions, with yields ranging from 40–75% depending on steric and electronic factors .
Advanced Research Questions
Q. What challenges arise in scaling this compound-mediated reactions, and how can they be addressed?
Challenges :
- Radical Stability : The trifluoroethoxy radical’s short lifetime necessitates precise control of light intensity and reaction time to minimize recombination or over-oxidation .
- Byproduct Formation : Hydrolysis of intermediate boronate esters (e.g., ClBcat adducts) requires stabilization via pinacol exchange .
Q. Solutions :
Q. How does this compound enable non-directed C–H functionalization in complex substrates?
The reagent’s radical selectively targets tertiary and secondary C–H bonds due to their lower BDEs compared to primary C–H bonds. For example, in the synthesis of Flecainide acetate, it mediates the formation of 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide, a process-related impurity, via sequential HAT and etherification steps .
Q. Mechanistic Insight :
- Regioselectivity : The trifluoroethoxy radical favors abstraction at benzylic or α-heteroatom positions, enabling functionalization of inert alkyl chains in pharmaceuticals .
Q. Can this compound be adapted for photoinduced cross-coupling reactions?
Yes. Recent work demonstrates its utility in metal-free C(sp³)–H/C(sp³)–H cross-coupling, where it initiates radical generation from both alkane and carboxylic acid substrates. This contrasts with traditional HAT reagents limited to single-substrate activation .
Q. Case Study :
Q. What analytical techniques are critical for characterizing reactions involving this compound?
- EPR Spectroscopy : Direct detection of the trifluoroethoxy radical confirms HAT initiation .
- ¹¹B NMR : Monitors boron intermediate stability and pinacol exchange efficiency .
- X-ray Crystallography : Resolves structural ambiguities in boronate esters or phthalimide byproducts (e.g., N-(2-ethylphenyl)phthalimide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
